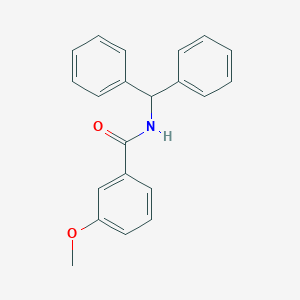![molecular formula C24H14Cl2N2O2S3 B295265 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295265.png)
2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidines. It has gained significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that the compound may exert its biological activity through the inhibition of enzymes or the disruption of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound has also been reported to possess antiviral activity against herpes simplex virus and antimicrobial activity against Gram-positive and Gram-negative bacteria. In addition, the compound has been shown to exhibit fluorescent properties, making it a potential candidate for use as a fluorescent probe.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as a versatile building block for the synthesis of organic materials. However, the compound has some limitations, such as its low solubility in water and limited stability under certain conditions.
Orientations Futures
There are several future directions for the research on 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is the further exploration of its potential as a fluorescent probe for the detection of metal ions. Another direction is the development of more efficient synthetic routes for the compound. Additionally, the compound's potential as a therapeutic agent for various diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2,5-dichlorothiophene-3-carboxaldehyde, 2-mercaptoacetic acid, and diphenylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. The compound has also been explored for its potential as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic materials.
Propriétés
Formule moléculaire |
C24H14Cl2N2O2S3 |
|---|---|
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3,6-diphenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H14Cl2N2O2S3/c25-20-12-16(21(26)33-20)18(29)13-31-24-27-22-17(11-19(32-22)14-7-3-1-4-8-14)23(30)28(24)15-9-5-2-6-10-15/h1-12H,13H2 |
Clé InChI |
BYFKFSMALNXVCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=C(SC(=C5)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=C(SC(=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)

![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295203.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B295204.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B295206.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B295207.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B295208.png)
